
WD6305 TFA: A Technical Guide to a Potent
METTL3-METTL14 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WD6305 TFA

Cat. No.: B12378197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
WD6305, as a trifluoroacetic acid (TFA) salt, is a potent and selective heterobifunctional

degrader targeting the METTL3-METTL14 methyltransferase complex. As a Proteolysis

Targeting Chimera (PROTAC), WD6305 recruits the von Hippel-Lindau (VHL) E3 ubiquitin

ligase to the METTL3-METTL14 complex, leading to its ubiquitination and subsequent

degradation by the proteasome. This mechanism effectively inhibits N6-methyladenosine

(m6A) modification of RNA and has demonstrated significant anti-proliferative and pro-apoptotic

effects in acute myeloid leukemia (AML) cells. This document provides a comprehensive

overview of the chemical structure, properties, and biological activity of WD6305 TFA, along

with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties
WD6305 is a complex molecule composed of three key moieties: a ligand for the METTL3-

METTL14 complex (derived from the inhibitor UZH2), a linker, and a ligand for the VHL E3

ligase. The trifluoroacetic acid salt form is designated as WD6305 TFA.

Chemical Structure:

(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-

1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-
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dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-

carboxamide;2,2,2-trifluoroacetic acid[1]

Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of WD6305 TFA is

presented in the tables below.

Identifier Value Reference

Molecular Formula C63H76F5N11O7S [1]

Molecular Weight 1226.4 g/mol [1]

CAS Number Not available

Appearance White to off-white solid

Solubility DMSO: 95 mg/mL (77.46 mM)

Storage
Store at -20°C for long-term

stability.

Pharmacological

Parameter
Value Cell Line Reference

METTL3 Degradation

DC50
140 nM Mono-Mac-6 [2][3]

METTL14

Degradation DC50
194 nM Mono-Mac-6 [2][3]

Maximum METTL3

Degradation (Dmax)
91.9% Mono-Mac-6 [2][3]

Mechanism of Action and Signaling Pathway
WD6305 functions as a PROTAC, a molecule designed to hijack the cell's natural protein

disposal system, the ubiquitin-proteasome system, to eliminate a specific target protein. In the
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case of WD6305, the target is the METTL3-METTL14 complex, a key "writer" of m6A RNA

methylation, which is implicated in the progression of certain cancers, including AML.

The mechanism involves the formation of a ternary complex between the METTL3-METTL14

heterodimer, WD6305, and the VHL E3 ubiquitin ligase. This proximity, induced by WD6305,

allows the VHL ligase to transfer ubiquitin molecules to the METTL3-METTL14 complex. The

polyubiquitinated complex is then recognized and degraded by the 26S proteasome. The

degradation of the METTL3-METTL14 complex leads to a reduction in global m6A levels in

mRNA, which in turn affects various signaling pathways involved in cell proliferation and

survival, ultimately leading to apoptosis in cancer cells.
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Caption: Mechanism of action of WD6305 TFA leading to the degradation of the METTL3-

METTL14 complex.

Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for

the synthesis and evaluation of WD6305 and similar METTL3 degraders.

Synthesis of WD6305 TFA
The synthesis of WD6305 is a multi-step process involving the preparation of the METTL3-

binding moiety, the VHL ligand, and the linker, followed by their sequential coupling. The final

product is purified by high-performance liquid chromatography (HPLC) and lyophilized to obtain

the TFA salt. A detailed, step-by-step synthesis protocol is typically found in the supplementary

information of the primary publication by Du et al. (2024). Researchers should refer to this

source for precise reagent quantities, reaction conditions, and purification methods.

Western Blotting for METTL3/METTL14 Degradation
This protocol is for assessing the in-cell degradation of METTL3 and METTL14 following

treatment with WD6305 TFA.

Cell Culture and Treatment:

Culture acute myeloid leukemia (AML) cell lines (e.g., Mono-Mac-6, MOLM-13) in

appropriate media and conditions.

Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.

Treat cells with varying concentrations of WD6305 TFA (e.g., 0, 20, 100, 500, 2500 nM)

for 24 hours. A DMSO control should be included.

Cell Lysis:

Harvest cells by centrifugation and wash with ice-cold PBS.

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA protein assay kit.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against METTL3, METTL14, and a

loading control (e.g., GAPDH, β-actin) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again and visualize protein bands using an enhanced

chemiluminescence (ECL) detection system.

Data Analysis:

Quantify band intensities using densitometry software.

Normalize the protein levels of METTL3 and METTL14 to the loading control.

Calculate the percentage of protein degradation relative to the DMSO-treated control.

Determine the DC50 value by plotting the percentage of degradation against the logarithm

of the compound concentration and fitting the data to a dose-response curve.
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Caption: A generalized workflow for Western blot analysis to determine protein degradation.

Cell Viability Assay (MTT Assay)
This protocol measures the effect of WD6305 TFA on the proliferation and viability of AML cells.

Cell Seeding and Treatment:

Seed AML cells (e.g., Mono-Mac-6) in a 96-well plate at a density of 5,000-10,000 cells

per well in 100 µL of culture medium.

Allow cells to adhere or stabilize for a few hours.

Add varying concentrations of WD6305 TFA (e.g., a serial dilution from 10 µM to 0.1 nM)

to the wells. Include a DMSO control.

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

MTT Reagent Addition:

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

(5 mg/mL in PBS) to each well.

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by

metabolically active cells.

Solubilization of Formazan:

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
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Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan

crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance from all readings.

Calculate cell viability as a percentage of the DMSO-treated control.

Determine the IC50 value by plotting the percentage of cell viability against the logarithm

of the compound concentration and fitting the data to a dose-response curve.

m6A RNA Methylation Quantification Assay
This colorimetric assay quantifies the global m6A levels in poly(A)-selected RNA from cells

treated with WD6305 TFA.

Cell Treatment and RNA Extraction:

Treat AML cells with WD6305 TFA (e.g., 1 µM) or DMSO for 48 hours.

Extract total RNA from the cells using a suitable RNA extraction kit.

mRNA Isolation:

Isolate poly(A) RNA from the total RNA using an oligo(dT)-based mRNA isolation kit.

m6A Quantification:

Use a commercial m6A RNA methylation quantification kit (colorimetric) according to the

manufacturer's instructions. This typically involves:

Binding of the isolated mRNA to the assay wells.

Incubation with a capture antibody that specifically recognizes m6A.
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Incubation with a detection antibody.

Addition of a colorimetric substrate and measurement of the absorbance.

Data Analysis:

Calculate the relative m6A levels in the WD6305 TFA-treated samples compared to the

DMSO-treated control based on the absorbance readings.

Conclusion
WD6305 TFA is a valuable research tool for studying the biological roles of the METTL3-

METTL14 complex and the consequences of its degradation. Its potent and selective activity

against this key m6A methyltransferase makes it a promising lead compound for the

development of novel therapeutics for AML and potentially other cancers dependent on m6A

methylation. The experimental protocols provided herein offer a foundation for researchers to

further investigate the chemical biology and therapeutic potential of WD6305 TFA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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